2-(Methylamino)isoindoline-1,3-dione
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Overview
Description
2-(Methylamino)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
2-(Methylamino)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds that have been found to interact with various targets. Isoindoline-1,3-dione derivatives have been shown to modulate the dopamine receptor D3 , suggesting a potential application as antipsychotic agents . They have also been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .
Mode of Action
For example, isoindoline-1,3-dione derivatives have been shown to interact with the dopamine receptor D3 . This interaction could potentially lead to changes in neuronal signaling, which could have effects on behavior and cognition .
Biochemical Pathways
Given its potential interaction with the dopamine receptor d3 , it is likely that it affects dopaminergic signaling pathways. Dopaminergic signaling is involved in a wide range of physiological processes, including motor control, reward, and cognition .
Pharmacokinetics
Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic , which suggests that they can pass through biological membranes in vivo . This property could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability .
Result of Action
One study found that a related compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed significant inhibitory effects on the viability of cancer cells . This compound was found to induce apoptosis and necrosis in Raji cells , suggesting that this compound could potentially have similar effects.
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s ionization state, which could in turn influence its ability to cross biological membranes and interact with its targets . Additionally, the presence of other compounds could potentially affect the compound’s metabolism and excretion, thereby influencing its bioavailability .
Biochemical Analysis
Biochemical Properties
Isoindoline derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .
Cellular Effects
Some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells .
Molecular Mechanism
Some isoindoline derivatives have been found to interact with important amino acid residues at the allosteric binding site of the human dopamine receptor D2 .
Dosage Effects in Animal Models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux conditions, using silica-supported catalysts to achieve moderate to excellent yields .
Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Hydroxyl derivatives.
Substitution: Various N-substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(Methylamino)isoindoline-1,3-dione has diverse applications in scientific research:
Comparison with Similar Compounds
Phthalimide: Shares a similar isoindoline-1,3-dione structure but lacks the methylamino group.
N-Substituted Isoindoline-1,3-diones: These compounds have various substituents at the nitrogen atom, affecting their reactivity and applications.
Uniqueness: 2-(Methylamino)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(methylamino)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYQDPFPFVEFSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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